

An In-depth Technical Guide to 2-Nitrodiphenylamine: Molecular Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: 2-Nitrodiphenylamine

Cat. No.: B016788

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-nitrodiphenylamine**, a significant chemical intermediate. The document details its molecular structure, physicochemical properties, and established synthetic protocols. It is designed to be a valuable resource for professionals in research, development, and manufacturing who require detailed information on this compound.

Molecular Structure and Chemical Formula

2-Nitrodiphenylamine, also known as N-phenyl-2-nitroaniline, is an organic compound characterized by a diphenylamine backbone with a nitro group substituted on one of the phenyl rings at the ortho position.

Molecular Formula: $C_{12}H_{10}N_2O_2$ [\[1\]](#)

Chemical Structure:

The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the molecule.

Physicochemical Properties

2-Nitrodiphenylamine is a red or reddish-brown crystalline solid.^[2] A summary of its key quantitative properties is presented in the table below.

Property	Value	Reference(s)
Molecular Weight	214.22 g/mol	^{[1][2]}
Melting Point	74-76 °C	^[1]
Boiling Point	346 °C	^[1]
Density	1.36 g/cm ³	^[1]
Appearance	Red or reddish-brown crystalline powder/flakes	^[2]
Solubility	Negligible in water; slightly soluble in chloroform, DMSO, and methanol	^[1]
CAS Number	119-75-5	^[1]

Synthesis of 2-Nitrodiphenylamine

The synthesis of **2-nitrodiphenylamine** can be achieved through several methods, with the Ullmann condensation and modern coupling reactions being the most prominent.

Classical Synthesis: Ullmann-Goldberg Reaction

A traditional and robust method for the synthesis of **2-nitrodiphenylamine** is the Ullmann-Goldberg reaction, which involves the copper-catalyzed coupling of an aryl halide with an amine. A common pathway utilizes o-nitrochlorobenzene and aniline.^[3]

The following protocol is adapted from established methodologies for the Ullmann-type synthesis of **2-nitrodiphenylamine**.^[3]

Materials:

- o-Nitrochlorobenzene

- Aniline
- Anhydrous Sodium Acetate
- Ethanol (for recrystallization)
- 22% Hydrochloric Acid Solution (for washing)
- 5% Sodium Hydroxide Solution (for washing)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine o-nitrochlorobenzene (1 mole), aniline (2.5 moles), and anhydrous sodium acetate (1 mole).
- Heat the reaction mixture to 215 °C and maintain this temperature for 12-15 hours.
- After the reaction is complete, allow the mixture to cool.
- Remove excess aniline and any unreacted o-nitrochlorobenzene by steam distillation.
- The resulting crude product, which may contain acetanilide, is then treated with a 22% solution of hydrochloric acid at 90 °C to hydrolyze the acetanilide.
- The acid-washed product is subsequently treated with a 5% sodium hydroxide solution at 90 °C.
- The purified crude **2-nitrodiphenylamine** is then isolated.
- For final purification, recrystallize the product from 80% ethanol. The resulting crystals are filtered and dried.

Modern Synthetic Approach: Copper-Catalyzed N-Arylation

A more contemporary method involves the copper-catalyzed N-arylation of an aromatic amine with a phenylboronic acid derivative.^[1]

The following is a general procedure for the synthesis of **2-nitrodiphenylamine** via a copper-catalyzed coupling reaction.^[1]

Materials:

- 2-Nitrophenylboronic acid (1 mmol)
- Aniline (1.2 mmol)
- Potassium Fluoride (KF) (2 mmol, 0.12 g)
- Copper-immobilized on amine-functionalized magnetic nanoparticles (Cu-IS-AMBA-MNPs) catalyst (0.06 g, 0.025 mmol)
- Dimethyl Sulfoxide (DMSO) (4 mL)
- Ethyl acetate
- Water
- Anhydrous Magnesium Sulfate (MgSO_4)
- Ethyl acetate/n-hexane (for column chromatography)

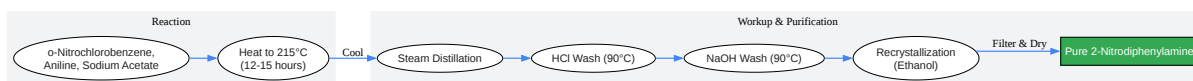
Procedure:

- In a reaction vessel, combine 2-nitrophenylboronic acid (1 mmol), aniline (1.2 mmol), potassium fluoride (2 mmol), and the Cu-IS-AMBA-MNPs catalyst (0.025 mmol) in DMSO (4 mL).
- Heat the mixture to 130 °C under a nitrogen atmosphere with vigorous stirring for 2 hours.
- Upon completion of the reaction, cool the mixture and separate the magnetic catalyst using an external magnet. Wash the catalyst with dry dichloromethane for reuse.
- Evaporate the solvent from the reaction mixture using a rotary evaporator.
- To the residue, add ethyl acetate and water. Separate the organic layer.

- Dry the organic layer over anhydrous magnesium sulfate.
- Evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography using an ethyl acetate/n-hexane solvent system to yield pure **2-nitrodiphenylamine**.

Mandatory Visualizations

Experimental Workflow: Ullmann-Goldberg Synthesis



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